molecular formula C15H12BrN3O2 B4148738 3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4148738
M. Wt: 346.18 g/mol
InChI Key: PYXJBANDJXGNIF-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that features a bromophenyl group, a pyridinyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: FeBr3, Br2

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . This can lead to various biological effects, such as the inhibition of protein aggregation or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its combination of a bromophenyl group, a pyridinyl group, and an isoxazole ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c16-11-4-1-3-10(7-11)13-8-14(21-19-13)15(20)18-12-5-2-6-17-9-12/h1-7,9,14H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXJBANDJXGNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
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3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
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3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(3-bromophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide

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